3-phenyl-1-{4-[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one
Description
Properties
IUPAC Name |
3-phenyl-1-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O/c1-17-18(2)26-29(19(17)3)22-11-10-21(24-25-22)27-13-15-28(16-14-27)23(30)12-9-20-7-5-4-6-8-20/h4-8,10-11H,9,12-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMRTFCCQMGJMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-1-{4-[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable β-diketone to form the pyrazole ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.
Reduction: : The pyrazole ring can be reduced to form pyrazolines.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Phenolic derivatives, quinones.
Reduction: : Pyrazolines, hydrazines.
Substitution: : Amides, ethers.
Scientific Research Applications
Medicine: : It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases such as malaria and leishmaniasis.
Biology: : It can be used as a tool in biological research to study enzyme inhibition and receptor binding.
Chemistry: : It can be utilized as a building block in organic synthesis for the creation of more complex molecules.
Industry: : It may find use in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Key Observations:
Pyrazole Substitutions: The target compound's 3,4,5-trimethylpyrazole group increases lipophilicity and steric hindrance compared to mono-methylated () or unsubstituted pyrazoles (). This may enhance membrane permeability but reduce solubility in aqueous media .
Piperazine Modifications :
- The phenyl-propan-1-one substituent in the target compound provides a planar aromatic system, favoring π-π stacking interactions. In contrast, sulfonyl groups () introduce polarity and hydrogen-bonding capacity, which may improve solubility but reduce passive diffusion .
Core Heterocycles: Pyridazine (target, ) vs.
Molecular Weight and Drug-Likeness :
- The target compound’s molecular weight (~397.5 g/mol) is within the acceptable range for oral bioavailability but higher than simpler analogs like (361.5 g/mol). Larger compounds (e.g., at 488.6 g/mol) may face challenges in pharmacokinetics due to increased polar surface area .
Computational and Experimental Insights
- Electronic Properties : Density functional theory (DFT) methods, such as those described in , could predict the electron density distribution and reactivity of the target compound. The trimethylpyrazole group likely localizes electron density, affecting charge-transfer interactions .
Biological Activity
The compound 3-phenyl-1-{4-[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be broken down into several key functional groups:
- Phenyl group : Provides hydrophobic interactions.
- Piperazine ring : Known for its role in various pharmacological activities.
- Pyrazole moiety : Associated with diverse biological activities including antitumor and anti-inflammatory effects.
Biological Activity Overview
Research indicates that derivatives of pyrazole and piperazine often exhibit significant biological activities. The specific compound under review has been evaluated for various pharmacological effects:
1. Antitumor Activity
Studies have shown that pyrazole derivatives can inhibit tumor cell growth by targeting specific kinases involved in cancer progression. For instance, compounds similar to the one have demonstrated inhibitory effects on BRAF(V600E) and EGFR pathways, which are crucial in several cancer types .
2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented, with mechanisms involving the inhibition of nitric oxide production and other inflammatory mediators. The compound's ability to modulate immune responses positions it as a candidate for treating inflammatory diseases .
3. Antimicrobial Properties
Pyrazole derivatives have also shown promise in antimicrobial activity against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance .
Research Findings and Case Studies
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Kinase Inhibition : The presence of the pyrazole ring allows for interaction with various kinases, disrupting signaling pathways critical for cell proliferation and survival.
- Receptor Modulation : The piperazine component may facilitate binding to neurotransmitter receptors, influencing neurological pathways and providing additional therapeutic avenues.
Q & A
Q. What are the critical bottlenecks in scaling up the synthesis for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
